isoCA-4

Description

Structure

3D Structure

Properties

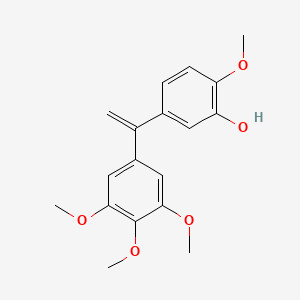

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

2-methoxy-5-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(23-5)17(10-13)22-4/h6-10,19H,1H2,2-5H3 |

InChI Key |

CNGKIRSNRQSORA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of isoCA-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

isoCombretastatin A-4 (isoCA-4) is a synthetic, small-molecule anticancer agent that serves as a structural isomer of the natural product Combretastatin A-4 (CA-4). It exhibits potent cytotoxic and vascular-disrupting activities, making it a subject of significant interest in the field of oncology drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and development efforts.

Core Mechanism: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

Molecular Interaction: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding event prevents the polymerization of tubulin dimers into microtubules. Molecular docking studies have confirmed that this compound efficiently fits into the colchicine-binding pocket, similar to its parent compound, CA-4.[1]

Consequences of Tubulin Binding: By inhibiting tubulin polymerization, this compound disrupts the dynamic equilibrium of the microtubule network. This leads to a cascade of downstream cellular events, including:

-

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

-

Vascular Disruption: In endothelial cells, the disruption of the microtubule cytoskeleton leads to changes in cell shape and loss of cell-cell adhesion, resulting in the collapse of tumor vasculature.

Quantitative Data: Inhibition of Tubulin Polymerization

The inhibitory activity of this compound on tubulin polymerization has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric of its potency.

| Compound | IC50 for Tubulin Polymerization (µM) | Reference |

| This compound | ~2-3 | [1] |

| Combretastatin A-4 (CA-4) | Comparable to this compound | [1] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is a representative method for assessing the effect of this compound on tubulin polymerization in a cell-free system.

Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP (1 mM final concentration)

-

This compound (stock solution in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Add GTP to each well to initiate polymerization.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the maximum absorbance values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cellular Effects of this compound

The inhibition of tubulin polymerization by this compound triggers significant downstream effects on cancer cells, primarily cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This effect is a hallmark of microtubule-targeting agents.

This protocol describes a standard method to quantify the cell cycle distribution of cancer cells treated with this compound.

Objective: To determine the percentage of cells in each phase of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., K562, HCT116)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 50 nM) or vehicle control for a specified time (e.g., 24 hours).[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.

-

Add PI staining solution (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Induction of Apoptosis

Prolonged arrest in mitosis due to this compound treatment activates the intrinsic pathway of apoptosis, leading to programmed cell death.

Signaling Pathway: The precise signaling cascade for this compound-induced apoptosis is still under investigation, but it is known to involve the activation of caspases. The process likely involves the mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Vascular Disrupting Activity

A key feature of this compound is its ability to act as a vascular disrupting agent (VDA). It selectively targets the immature and poorly organized blood vessels within tumors, leading to a rapid shutdown of tumor blood flow and subsequent necrosis of the tumor core.

Mechanism of Vascular Disruption:

-

Endothelial Cell Shape Change: Similar to its effect on cancer cells, this compound disrupts the microtubule cytoskeleton in endothelial cells. This causes the normally flattened endothelial cells to round up, leading to the formation of gaps in the vessel lining.

-

Increased Vascular Permeability: The disruption of endothelial cell junctions increases the permeability of the tumor blood vessels, leading to leakage of plasma into the tumor interstitium.

-

Thrombosis: The exposure of the underlying basement membrane and the sluggish blood flow can promote the formation of thrombi, further occluding the tumor vasculature.

Experimental Protocol: Endothelial Tube Formation Assay

This in vitro assay models the formation of capillary-like structures by endothelial cells and can be used to assess the anti-angiogenic and vascular-disrupting effects of this compound.

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form tube-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

This compound (stock solution in DMSO)

-

24-well plate

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

-

Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

-

Treat the cells with different concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

Capture images at different time points.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Preclinical Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.

Quantitative Data: In Vitro Cytotoxicity (IC50 Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 25-60 | [1] |

| H1299 | Non-small Cell Lung Carcinoma | 25-60 | [1] |

| HCT116 | Colorectal Carcinoma | ~2-10 |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Conclusion and Future Directions

This compound is a promising anticancer agent with a well-defined primary mechanism of action: the inhibition of tubulin polymerization. This leads to potent downstream effects, including G2/M cell cycle arrest, induction of apoptosis, and disruption of tumor vasculature. Its nanomolar cytotoxicity against various cancer cell lines highlights its potential as a therapeutic candidate.

Future research should focus on:

-

A more detailed elucidation of the specific molecular players in the this compound-induced apoptotic pathway.

-

In vivo studies to further characterize its efficacy and safety profile in various tumor models.

-

Investigation of combination therapies, where this compound could be used to disrupt the tumor vasculature and enhance the delivery and efficacy of other chemotherapeutic agents.

-

Development of drug delivery systems to improve its pharmacokinetic properties and tumor-targeting capabilities.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted mechanism of action of this compound and to guide future investigations into its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of isoCA-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocombretastatin A-4 (isoCA-4) has emerged as a promising synthetic analogue of the natural product Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the key advantages of this compound over its natural counterpart, including a more straightforward and stereochemically simpler synthetic process. This guide includes detailed experimental protocols for its synthesis and for the assessment of its biological activity. Quantitative data on its cytotoxic effects against various cancer cell lines are presented in structured tables for comparative analysis. Furthermore, this document elucidates the mechanism of action of this compound, including its interaction with tubulin and the subsequent induction of apoptosis, with key signaling pathways and experimental workflows visualized using Graphviz diagrams. The structure-activity relationship (SAR) of this compound analogues is also discussed, providing insights for the rational design of future anticancer agents.

Discovery and Rationale

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bushwillow Combretum caffrum, is a powerful inhibitor of tubulin polymerization that exhibits potent cytotoxic activity against a wide range of cancer cells. However, its clinical development has been hampered by its poor water solubility and, most notably, the facile isomerization of the biologically active (Z)-isomer to the significantly less active (E)-isomer.

In 2009, a pivotal study reported the design and synthesis of isocombretastatin A-4 (this compound), a structural isomer of CA-4.[1] The core concept behind this compound was to replace the 1,2-disubstituted ethylene bridge of CA-4 with a 1,1-disubstituted ethylene scaffold. This seemingly subtle modification offers a significant synthetic advantage: it eliminates the issue of (Z/E)-isomerization, thereby simplifying the synthesis and purification processes and enhancing the compound's stability.[1][2] Subsequent studies confirmed that this compound retains the potent antitubulin and cytotoxic activities of the natural (Z)-CA-4, making it a highly attractive candidate for further drug development.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a convergent approach, with the key step being a palladium-catalyzed cross-coupling reaction. One of the most common methods involves the coupling of an N-tosylhydrazone with an appropriate aryl halide.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example compiled from established synthetic methodologies.

Step 1: Preparation of 3,4,5-trimethoxyacetophenone N-tosylhydrazone

-

To a solution of 3,4,5-trimethoxyacetophenone (1.0 eq) in methanol, add p-toluenesulfonylhydrazide (1.1 eq).

-

Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 3,4,5-trimethoxyacetophenone N-tosylhydrazone, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Palladium-Catalyzed Coupling with 4-iodo-2-methoxyphenol

-

To a sealed tube, add 3,4,5-trimethoxyacetophenone N-tosylhydrazone (1.2 eq), 4-iodo-2-methoxyphenol (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and a solvent, such as dioxane.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Experimental Workflow: Synthesis of this compound

Mechanism of Action

This compound exerts its potent anticancer effects primarily by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport.

Tubulin Polymerization Inhibition

This compound binds to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.

Cell Cycle Arrest and Apoptosis

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases, leading to the execution of programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, often in the nanomolar range.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT116 | Colon Carcinoma | 0.64 | [4] |

| K562 | Chronic Myelogenous Leukemia | ~1 | [1] |

| H1299 | Non-small Cell Lung Carcinoma | ~5 | [1] |

| MDA-MB-231 | Breast Cancer | ~2 | [1] |

| A549 | Lung Carcinoma | ~3 | [3] |

| MCF7 | Breast Cancer | ~2.5 | [3] |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols for Biological Evaluation

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and assay buffer.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader capable of measuring absorbance at 340 nm.

-

Temperature-controlled microplate reader or water bath.

Procedure:

-

Prepare a tubulin solution (typically 2-4 mg/mL) in the provided assay buffer containing GTP on ice.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

-

Add the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance versus time to generate polymerization curves.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

SAR studies on this compound and its analogues have provided valuable insights for the design of more potent and selective anticancer agents.

Key SAR Findings

-

A-Ring (3,4,5-trimethoxyphenyl group): This moiety is crucial for high activity, as it forms key interactions within the colchicine-binding site of tubulin.[1]

-

B-Ring (methoxyphenol group): Modifications to the B-ring are generally well-tolerated. Replacing the phenol with other substituted phenyl rings or various heterocyclic rings can lead to compounds with retained or even enhanced activity.[5]

-

Ethylene Linker: The 1,1-disubstituted ethylene linker is the defining feature of isocombretastatins and is essential for their stability and simplified synthesis.

Logical Relationships in SAR

Conclusion

This compound represents a significant advancement in the field of tubulin-targeting anticancer agents. Its clever design circumvents the key limitations of its natural precursor, CA-4, while maintaining potent biological activity. The straightforward synthesis, chemical stability, and powerful cytotoxic effects make this compound and its analogues a promising platform for the development of new cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this important class of compounds.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

isoCA-4: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy - A Technical Guide

Abstract

This technical guide provides a comprehensive overview of isocombretastatin A-4 (isoCA-4), a potent inhibitor of tubulin polymerization. As a structurally simpler and more stable isomer of Combretastatin A-4 (CA-4), this compound has emerged as a significant compound in anticancer research.[1][2] This document details its mechanism of action, binding characteristics, and cellular effects, supported by quantitative data from various studies. Furthermore, it offers detailed experimental protocols for key assays used in its evaluation and visualizes complex pathways and workflows using the Graphviz DOT language. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's role as a microtubule-targeting agent.

Introduction

The microtubule cytoskeleton is a critical target for cancer chemotherapy due to its essential role in cell division, motility, and intracellular transport.[3] Agents that interfere with microtubule dynamics can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4] Combretastatin A-4 (CA-4), a natural product isolated from the South African willow tree Combretum caffrum, is a powerful tubulin polymerization inhibitor.[5][6] However, its clinical development has been hampered by the poor stability of its cis-olefin bridge, which can readily isomerize to the significantly less active trans-isomer.[2]

Isocombretastatin A-4 (this compound) is a 1,1-diarylethylene isomer of CA-4 that overcomes this stability issue.[1] Its synthesis is straightforward and does not require control of olefin geometry, making it an attractive alternative.[1] this compound demonstrates biological activities, including cytotoxicity and tubulin polymerization inhibition, that are comparable to those of CA-4, positioning it as a highly promising candidate for anticancer drug development.[1][7]

Mechanism of Action

The anticancer effects of this compound stem from its direct interaction with tubulin, the protein subunit of microtubules. This interaction initiates a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

This compound exerts its primary effect by inhibiting the polymerization of tubulin dimers (α- and β-tubulin) into microtubules. By binding to tubulin, it prevents the assembly process, leading to a net depolymerization and disruption of the cellular microtubule network.[8] This disruption is critical, as microtubules are essential for the formation of the mitotic spindle during cell division.

Colchicine-Binding Site Interaction

Docking studies and competitive binding assays have confirmed that this compound binds to the colchicine-binding site on β-tubulin.[3][8][9] This binding pocket is a known target for many potent tubulin destabilizing agents. The interaction with key amino acid residues within this site is responsible for its potent anti-tubulin activity.[8]

Cellular Effects

The inhibition of tubulin polymerization by this compound triggers several downstream cellular consequences:

-

Disruption of the Microtubule Network: Immunofluorescence studies show that treatment with this compound and its potent analogs leads to the disorganization and collapse of the microtubule cytoskeleton.[2][10]

-

G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis. This results in a significant accumulation of cells in the G2/M phase of the cell cycle.[7][8][11]

-

Induction of Apoptosis: Prolonged mitotic arrest activates apoptotic pathways. This compound has been shown to induce caspase-mediated apoptosis, often through the mitochondrial dysfunction pathway, leading to programmed cell death in cancer cells.[5][12]

Quantitative Biological Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Tubulin Polymerization Inhibitory Activity This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin assembly. Lower values indicate higher potency.

| Compound | IC50 (μM) | Reference |

| This compound analog (4e) | 3 | [8] |

| This compound analog (21a) | 2 | [7] |

| This compound analog (21d) | 3 | [7] |

| CA-4 (Reference) | 1.2 | [13] |

| Colchicine (Reference) | 2 | [11] |

Table 2: Cytotoxic Activity (GI50) Against Human Cancer Cell Lines This table shows the half-maximal growth inhibition concentration (GI50) values, indicating the cytotoxic potency of this compound and its analogs against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |

| This compound analog (4b) | Various | Various | 25 - 60 | [7] |

| This compound analog (4d) | Various | Various | 25 - 60 | [7] |

| This compound analog (4e) | Various | Various | 8 - 80 | [8] |

| This compound analog (42) | K562 | Leukemia | 5.6 (Average) | [12] |

| This compound (Reference) | K562R (MDR) | Leukemia | More than 1.5-fold less active than 42 | [12] |

| CA-4 (Reference) | K562R (MDR) | Leukemia | 12-fold less active than 42 | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity over time.

Materials:

-

Purified tubulin (>99% pure, e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compound (this compound) and controls (e.g., Paclitaxel as promoter, Colchicine as inhibitor)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well plates or cuvettes

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare the assay buffer with 1 mM GTP and 10% glycerol.[14]

-

Compound Dilution: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Reaction Setup: On ice, add the tubulin solution to wells of a pre-chilled 96-well plate. The final concentration of tubulin is typically between 1-2 mg/mL.[14]

-

Initiation: Add the diluted test compounds or vehicle control to the wells containing the tubulin solution.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance (optical density) at 340 nm every 30-60 seconds for at least 60 minutes.[11][15]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by calculating the concentration of the compound that inhibits the maximum rate of polymerization by 50% compared to the vehicle control.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.

Materials:

-

Human cancer cell lines (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the GI50 or IC50 value.[16]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with a test compound.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

Caption: Flowchart illustrating the molecular and cellular mechanism of this compound.

Caption: A typical workflow for the preclinical evaluation of tubulin inhibitors.

Caption: Signaling cascade from G2/M arrest to apoptosis.

Conclusion

This compound stands out as a robust lead compound in the development of anticancer agents that target microtubule dynamics. Its structural stability, potent inhibition of tubulin polymerization, and significant cytotoxicity against a range of cancer cell lines make it a compelling alternative to its natural precursor, CA-4.[1][7] The detailed mechanisms, including G2/M cell cycle arrest and induction of apoptosis, are well-documented and provide a solid foundation for further research. The protocols and data presented in this guide offer a framework for the continued investigation and optimization of this compound and its next-generation analogs, with the ultimate goal of translating these promising findings into effective clinical therapies.

References

- 1. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation, and structure-activity relationships of tri- and tetrasubstituted olefins related to isocombretastatin A-4 as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Cyclic bridged analogs of this compound: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of isoCA-4 on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

isoCombretastatin A-4 (isoCA-4) has emerged as a significant small molecule of interest in oncology research due to its potent cytotoxic effects against a broad spectrum of cancer cells. As a structural isomer of the naturally occurring combretastatin A-4 (CA-4), this compound exhibits comparable, and in some cases superior, anti-cancer properties with the advantage of being chemically more stable and easier to synthesize.[1] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, detailing its impact on tubulin polymerization, cell cycle progression, and the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of microtubule polymerization. Microtubules are dynamic cytoskeletal polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2] this compound binds to the colchicine-binding site on β-tubulin, which leads to a conformational change that prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics is a critical event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to assess the inhibitory effect of compounds on tubulin polymerization is a cell-free in vitro assay.

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer supplemented with GTP.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

The inhibitory effect of this compound is determined by the reduction in the rate and extent of absorbance increase compared to the vehicle control.

Cytotoxicity of this compound Across Various Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range. The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 25 - 60 |

| H1299 | Non-small-cell Lung Carcinoma | 25 - 60 |

| HepG2 | Hepatocellular Carcinoma | < 500 |

Note: The IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Induction of G2/M Cell Cycle Arrest

By disrupting microtubule formation, this compound effectively halts the cell cycle at the G2/M transition.[4] During mitosis, a properly formed mitotic spindle, composed of microtubules, is crucial for the correct segregation of chromosomes into daughter cells. The inhibition of tubulin polymerization by this compound prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and leading to a prolonged arrest in the M phase of the cell cycle.

| Cell Line | Treatment Concentration | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (this compound Treated) |

| K562 | 50 nM | Data not available | Majority of cells |

Note: Quantitative data on the percentage of cells in each phase of the cell cycle after this compound treatment is often presented in histograms from flow cytometry analysis. The table above provides a qualitative summary based on available literature.[4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is commonly performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. The inability of the cell to properly form a mitotic spindle and progress through mitosis triggers a cascade of events that culminate in the activation of caspases, the executioners of apoptosis.

| Cell Line | Treatment Concentration | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound Treated) |

| HepG2 | Not Specified | Data not available | Significant increase |

Note: The percentage of apoptotic cells can be further broken down into early and late apoptotic populations based on the staining pattern in an Annexin V/PI assay.

Experimental Protocol: Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The results allow for the differentiation of four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of this compound are orchestrated through a complex signaling network that is initiated by its binding to tubulin.

The inhibition of tubulin polymerization by this compound leads to the disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. This mitotic arrest is a key trigger for the intrinsic apoptotic pathway.

Key molecular events in this pathway include:

-

Upregulation of Cyclin B1/CDK1: G2/M arrest is characterized by the accumulation and activation of the Cyclin B1/CDK1 complex, a key regulator of entry into mitosis.

-

Modulation of Bcl-2 Family Proteins: The prolonged mitotic arrest leads to changes in the expression of Bcl-2 family proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in committing the cell to apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to MOMP, resulting in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It can be used to analyze the expression levels of key proteins involved in the this compound-induced apoptotic pathway.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a potent cytotoxic agent that effectively targets cancer cells by inhibiting tubulin polymerization. This primary mechanism of action triggers a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The detailed understanding of its molecular mechanisms and the availability of robust experimental protocols for its evaluation make this compound a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. This technical guide provides a foundational understanding of the cytotoxic effects of this compound and serves as a practical resource for researchers in the field.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The immunophilin FKBP52 specifically binds to tubulin and prevents microtubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-proliferative Activity of iso-Combretastatin A-4 (isoCA-4)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the anti-proliferative properties of iso-Combretastatin A-4 (isoCA-4), a potent anti-cancer agent. It includes quantitative data on its cytotoxic effects, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Introduction

iso-Combretastatin A-4 (this compound) is a synthetic, non-natural isomer of Combretastatin A-4 (CA-4), a compound originally isolated from the African willow tree, Combretum caffrum.[1][2] While CA-4 is a powerful anti-cancer agent, its clinical application is hampered by the instability of its cis-double bond, which can isomerize to the less active trans-form.[2] this compound, which features a 1,1-diarylethylene scaffold, overcomes this limitation by being chemically stable and easier to synthesize, all while retaining the potent biological activity of its natural counterpart.[2][3][4] It functions primarily as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[2] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis, making it a highly promising cytotoxic and anti-tubulin agent for cancer therapy.[1][3][4]

Quantitative Anti-proliferative Activity

The potency of this compound has been evaluated across a range of human cancer cell lines. Its anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition 50 (GI₅₀), with lower values indicating higher potency. The data presented below summarizes the activity of this compound in various cancer models.

| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |

| HCT-116 | Colon Carcinoma | IC₅₀ | 0.64 | [5] |

| K562 | Myelogenous Leukemia | GI₅₀ | 25 - 60 | [1] |

| H1299 | Non-small-cell Lung Carcinoma | GI₅₀ | 25 - 60 | [1] |

| Various | Various Human Cancers | GI₅₀ | 2 - 10 | [4] |

Mechanism of Action: From Tubulin to Apoptosis

The primary mechanism underlying the anti-proliferative effect of this compound is its interaction with the cellular cytoskeleton. This process can be understood as a cascade of events:

-

Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules.[4] The disruption of microtubule assembly and dynamics is the foundational cytotoxic action.

-

Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By disrupting microtubule formation, this compound causes a failure in proper spindle assembly. This activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged arrest in the G2/M phase ultimately triggers the intrinsic apoptotic pathway. The cell death program is initiated, leading to characteristic morphological and biochemical changes, including membrane blebbing, DNA fragmentation, and caspase activation, culminating in the elimination of the cancer cell.[1][4]

Signaling Pathway Visualization

The following diagram illustrates the core signaling cascade initiated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to iso-Combretastatin A-4 (isoCA-4) Derivatives and Their Biological Activity

Introduction

Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2][3] However, its clinical utility is hampered by its poor water solubility and the chemical instability of its cis-stilbene double bond, which can isomerize to the less active trans-isomer.[2][4] To overcome these limitations, a synthetic isomer, iso-combretastatin A-4 (this compound), was developed.[1][2] This 1,1-diarylethylene analogue is not only easier to synthesize and chemically stable but also exhibits antitumor properties equivalent to its natural counterpart.[1][2][5] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), biological activities, and mechanisms of action of various this compound derivatives, presenting key data in a structured format for researchers in oncology and medicinal chemistry.

Core Structure and Chemical Scaffolds

The foundational structure of this compound consists of a 3,4,5-trimethoxyphenyl A-ring and a 3'-hydroxy-4'-methoxyphenyl B-ring connected by a 1,1-ethylene bridge. Extensive research has focused on modifying these three key components—the A-ring, the B-ring, and the ethylene linker—to enhance potency, improve pharmacokinetic properties, and overcome drug resistance.[1][2]

Biological Activity of this compound Derivatives

The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[6][7] Furthermore, some derivatives have demonstrated potent anti-angiogenic effects by targeting the vascular endothelial growth factor (VEGF) signaling pathway.[8][9]

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Modification | Cancer Cell Line(s) | IC50 (nM) | Reference |

| This compound | Parent Compound | K562 (chronic myelogenous leukemia) | 1.5 - 12 | [6] |

| Compound 42 | Cyclic bridged analog with quinaldine A-ring, pyridine linker, and indole B-ring | Panel of cancer cell lines | 5.6 (average) | [6][10] |

| K562R (MDR1-overexpressing) | More active than this compound and CA-4 | [6][10] | ||

| HT-29 (colon carcinoma) | 8000-fold more active than CA-4 | [6][10] | ||

| 4b | 1,1-diaryl-2-methoxyethylene | Various human cancer cell lines | 8 - 80 | [7] |

| 4d | 1,1-diaryl-2-methoxyethylene | Various human cancer cell lines | 8 - 80 | [7] |

| 4e | 1,1-diaryl-2-methoxyethylene | Various human cancer cell lines | 8 - 80 | [7] |

| 62 | Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 - 11 | [11] |

| 63 | Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 - 11 | [11] |

| CA-4E | 3'-O-substituted carbonic ether | MDA-MB-231, MCF-7, K562, A549 | 1 - 180 | [12] |

Structure-Activity Relationship (SAR) Highlights

-

A-Ring Modifications : The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore. However, replacing it with certain nitrogen-containing heterocycles, such as quinoline and quinaldine, has led to compounds with significantly enhanced potency.[6][11]

-

B-Ring Modifications : Modifications to the phenolic B-ring are well-tolerated. The introduction of amino, fluoro, alkyne, and alkenyl groups in place of the 3'-hydroxyl group has resulted in highly active analogues.[13]

-

Ethylene Bridge Modifications : The 1,1-ethylene double bond can be reduced or incorporated into cyclic or heterocyclic systems without a loss of activity.[2][13] Trisubstituted olefins, such as 1,1-diaryl-2-methoxyethylenes, have also shown potent antiproliferative activity.[7]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established methodologies.

1. Chemical Synthesis

A common synthetic strategy for generating this compound derivatives is through palladium-catalyzed coupling reactions. For instance, the synthesis of tri- and tetrasubstituted 1,1-diarylolefins can be achieved via the coupling of N-arylsulfonylhydrazones with aryl halides.[7] For more complex, cyclic analogues, synthetic routes may involve the formation of nitro-vinyl intermediates followed by a Cadogan cyclization to construct the heterocyclic core.[6][10]

2. In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines. Standard assays include:

-

MTT Assay : This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

WST-1 Assay : Similar to the MTT assay, this method quantifies cell proliferation and viability based on the cleavage of the WST-1 tetrazolium salt by mitochondrial dehydrogenases.[12]

3. Tubulin Polymerization Inhibition Assay

To confirm the mechanism of action, the ability of the compounds to inhibit tubulin polymerization is assessed. This is often done using a cell-free in vitro assay where purified tubulin is induced to polymerize, and the inhibitory effect of the test compounds is measured by monitoring changes in turbidity or fluorescence. Compounds 4b and 4e, for example, were shown to strongly inhibit tubulin polymerization with IC50 values of 2 and 3 µM, respectively.[7]

4. Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution. Cancer cells are treated with the test compounds for a specified period, after which they are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed. A characteristic outcome for tubulin inhibitors is an accumulation of cells in the G2/M phase of the cell cycle.[6][12]

5. Apoptosis Assays

The induction of apoptosis is a key downstream effect of tubulin inhibition. This can be confirmed using various methods, including:

-

Annexin V/Propidium Iodide Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Activity Assays : The activation of caspases, key executioner proteins in apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Compound 42 was shown to cause caspase-induced apoptosis through mitochondrial dysfunction.[6]

Signaling Pathways and Mechanisms of Action

Caption: Mechanism of action for this compound derivatives.

The primary mechanism involves the binding of the this compound derivative to the colchicine site on β-tubulin, which inhibits microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. A secondary mechanism observed for some derivatives is the inhibition of angiogenesis through the disruption of VEGF/VEGFR-2 signaling.[8][9]

Experimental and Synthetic Workflow

Caption: General workflow for the development of this compound derivatives.

The development process for novel this compound derivatives follows a structured workflow. It begins with the rational design of new compounds based on existing structure-activity relationship data. These compounds are then chemically synthesized, purified, and characterized. Following synthesis, a series of biological evaluations are performed, starting with in vitro cytotoxicity screening, followed by mechanistic studies to confirm tubulin inhibition and downstream effects like cell cycle arrest and apoptosis. Promising compounds are identified as leads for further optimization of their drug-like properties (ADME/Tox).

This compound derivatives represent a highly promising class of anticancer agents that effectively overcome the stability and synthetic challenges associated with the natural product CA-4. Through targeted chemical modifications of the A-ring, B-ring, and ethylene bridge, researchers have developed novel analogues with nanomolar potency against a wide range of cancer cell lines, including multidrug-resistant phenotypes. The primary mechanism of these compounds, the inhibition of tubulin polymerization, is a clinically validated anticancer strategy. The continued exploration of the this compound scaffold, particularly the incorporation of heterocyclic moieties, holds significant potential for the development of next-generation microtubule-targeting agents with improved efficacy and safety profiles.

References

- 1. Developments of isoCombretastatin A-4 derivatives as highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocombretastatins a versus combretastatins a: the forgotten this compound isomer as a highly promising cytotoxic and antitubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic bridged analogs of this compound: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure-activity relationships of tri- and tetrasubstituted olefins related to isocombretastatin A-4 as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 12. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of isoCA-4: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Tubulin Polymerization Inhibitor

Introduction

Isocombretastatin A-4 (isoCA-4), a synthetic analog of the natural product Combretastatin A-4 (CA-4), has emerged as a potent anti-cancer agent with significant therapeutic potential.[1][2] Unlike its parent compound, this compound possesses a chemically stable 1,1-diarylethylene scaffold, making it an attractive candidate for drug development.[1][3] This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, focusing on its mechanism of action, cytotoxic and anti-angiogenic properties. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of oncology.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of tubulin polymerization.[1][4] By binding to the colchicine-binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton.[2][5][6] This disruption leads to a cascade of downstream cellular events, ultimately culminating in cell death.

The interaction of this compound with the colchicine-binding site is a critical determinant of its potent anti-tubulin activity. Molecular docking studies have confirmed that this compound occupies this site, leading to conformational changes in tubulin that prevent its assembly into functional microtubules.[2][4]

Signaling Pathway: Disruption of Microtubule Dynamics

The binding of this compound to tubulin initiates a series of events that disrupt microtubule dynamics, a process crucial for cell division and other essential cellular functions.

Quantitative Analysis of Biological Activity

The anti-proliferative and cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, providing a comparative analysis of its potency.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | SRB | 25-60 | [1] |

| H1299 | Non-Small Cell Lung Carcinoma | SRB | 25-60 | [1] |

| MCF-7 | Breast Adenocarcinoma | MTT | 10-50 | [7] |

| T47D | Breast Ductal Carcinoma | MTT | >100 | [7] |

| A549 | Lung Adenocarcinoma | MTT | >100 | [7] |

| SW480 | Colon Adenocarcinoma | MTT | >100 | [7] |

| 5-8F | Nasopharyngeal Carcinoma | MTT | >100 | [7] |

| HCT116 | Colorectal Carcinoma | Not Specified | 2.3 | [6] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Table 2: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | Cell-free tubulin polymerization | 2-3 | [1] |

| Analogue 21a | Cell-free tubulin polymerization | 2 | [1] |

| Analogue 21d | Cell-free tubulin polymerization | 3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Workflow:

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Induction of Apoptosis: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with desired concentrations of this compound for 48 hours.[8]

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Workflow:

Detailed Protocol:

-

Cell Treatment: Treat cells (e.g., K562) with this compound at a concentration of 50 nM.[1]

-

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of compounds.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fluorine scan of a tubulin polymerization inhibitor isocombretastatin A-4: Design, synthesis, molecular modelling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MTT Assay Following IsoCA-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of isoCA-4, a potent tubulin polymerization inhibitor, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Included are comprehensive experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway.

Introduction

Iso-combretastatin A-4 (this compound) is a synthetic analog of combretastatin A-4 (CA-4), a natural compound isolated from the African bush willow, Combretum caffrum. Like its parent compound, this compound exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of the cytotoxic potential of compounds like this compound.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 25 |

| H1299 | Non-small Cell Lung Carcinoma | 60 |

| HT-29 | Colorectal Carcinoma | 30 |

| MCF-7 | Breast Adenocarcinoma | 40 |

| A549 | Lung Carcinoma | 55 |

| HeLa | Cervical Adenocarcinoma | 35 |

| HepG2 | Hepatocellular Carcinoma | 45 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The values presented here are compiled from various studies for comparative purposes.

Experimental Protocols

This section details the step-by-step protocol for performing an MTT assay to determine the IC50 of this compound.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps and timeline of the MTT assay for assessing this compound cytotoxicity.

Detailed Protocol

Day 1: Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically between 5,000 and 10,000 cells per 100 µL, to be optimized for each cell line).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

Day 2: this compound Treatment

-

Prepare a series of this compound dilutions from the stock solution in complete cell culture medium. A typical concentration range for this compound would be from 1 nM to 10 µM. It is recommended to perform a 10-fold serial dilution for the initial range-finding experiment, followed by a 2-fold or 3-fold dilution series for a more precise IC50 determination.

-

Carefully remove the medium from the wells containing the attached cells.

-

Add 100 µL of the prepared this compound dilutions to the corresponding wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Data Analysis

-

After the incubation period, carefully remove the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, carefully remove the MTT solution.

-